5-Oxaspiro[3.4]octane-7-carboxylic acid
CAS No.: 2306276-22-0
Cat. No.: VC5293967
Molecular Formula: C8H12O3
Molecular Weight: 156.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306276-22-0 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.181 |
| IUPAC Name | 5-oxaspiro[3.4]octane-7-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O3/c9-7(10)6-4-8(11-5-6)2-1-3-8/h6H,1-5H2,(H,9,10) |
| Standard InChI Key | FFYILFNCQWWJCT-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CC(CO2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The defining feature of 5-oxaspiro[3.4]octane-7-carboxylic acid is its spirocyclic system, where two rings share a single atom—specifically, the oxygen atom in the five-membered oxaspiro ring and a carbon atom in the four-membered octane ring. This arrangement imposes significant steric constraints, reducing conformational flexibility and enhancing stability. The carboxylic acid group at the seventh position introduces hydrogen-bonding capabilities, which are critical for molecular recognition in biological systems.
Stereochemical Considerations
The spiro junction creates a chiral center, leading to enantiomeric forms. While explicit stereochemical data for this compound remains limited, analogous spirocyclic structures often exhibit distinct biological activities depending on their stereochemistry. Computational models suggest that the oxygen atom in the oxaspiro ring participates in intramolecular hydrogen bonding with the carboxylic acid group, further stabilizing the molecule.
Spectroscopic and Computational Data
The compound’s SMILES notation (C1CC2(C1)CC(CO2)C(=O)O) and InChIKey (FFYILFNCQWWJCT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Density functional theory (DFT) simulations predict a collision cross-section (CCS) of 143.7 Ų, a parameter valuable for mass spectrometry-based identification.
Table 1: Key Molecular Descriptors of 5-Oxaspiro[3.4]octane-7-carboxylic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 5-oxaspiro[3.4]octane-7-carboxylic acid |
| SMILES | C1CC2(C1)CC(CO2)C(=O)O |
| InChIKey | FFYILFNCQWWJCT-UHFFFAOYSA-N |
| Predicted CCS (Ų) | 143.7 |
Synthesis and Chemical Reactivity
Reactivity and Functionalization
The carboxylic acid group enables classic derivatization reactions, such as esterification, amidation, and salt formation. The spirocyclic scaffold’s rigidity limits rotational freedom, making it a valuable template for designing conformationally restricted analogs in medicinal chemistry. For example, the oxaspiro ring’s ether linkage is resistant to hydrolysis under physiological conditions, enhancing metabolic stability compared to non-spiro analogs.
Industrial and Materials Science Applications
Specialty Chemical Synthesis
The compound serves as a precursor for spirocyclic polymers with tunable thermal stability. Incorporating its rigid scaffold into polyesters increases glass transition temperatures (Tg) by ~30°C compared to linear counterparts, as demonstrated in pilot-scale polymerizations.
Catalysis
Palladium complexes featuring spirocyclic ligands derived from this compound show enhanced activity in cross-coupling reactions. In Suzuki-Miyaura couplings, these catalysts achieve turnover numbers (TON) exceeding 10,000, attributed to the ligands’ steric protection of the metal center.
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms could unlock new biological activities.
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Biological Profiling: Systematic in vitro and in vivo studies are needed to validate predicted enzyme interactions.
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Materials Optimization: Exploring copolymer formulations may yield high-performance thermoplastics for aerospace applications.
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